N-Butyl-4-ethoxyaniline

Catalog No.
S13778809
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-4-ethoxyaniline

Product Name

N-Butyl-4-ethoxyaniline

IUPAC Name

N-butyl-4-ethoxyaniline

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-3-5-10-13-11-6-8-12(9-7-11)14-4-2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

YZNWQTWYEDTUQH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)OCC

N-Butyl-4-ethoxyaniline is an organic compound with the molecular formula C12H19NOC_{12}H_{19}NO and a molecular weight of 193.28 g/mol. It features a butyl group attached to the nitrogen atom of the aniline structure, along with an ethoxy group on the para position of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its structure contributes to its reactivity and potential biological activity, making it a subject of interest in various chemical research fields .

Due to its functional groups. One common reaction involves nucleophilic substitution, where the amino group of 4-ethoxyaniline reacts with alkyl halides, such as butyl bromide, typically in the presence of a base like potassium carbonate. This reaction is often conducted in solvents such as dimethylformamide at elevated temperatures to enhance yield and efficiency.

Example Reaction

4 Ethoxyaniline+Butyl BromideN Butyl 4 ethoxyaniline\text{4 Ethoxyaniline}+\text{Butyl Bromide}\rightarrow \text{N Butyl 4 ethoxyaniline}

The synthesis of N-Butyl-4-ethoxyaniline can be achieved through several methods:

  • Alkylation Method: The most common method involves the alkylation of 4-ethoxyaniline with butyl bromide in an organic solvent under basic conditions.
  • Industrial Production: In industrial settings, continuous flow processes may be utilized to enhance yield and purity. Catalysts and optimized reaction conditions are employed to improve efficiency, followed by purification techniques such as distillation or recrystallization .

N-Butyl-4-ethoxyaniline serves as an important intermediate in various applications:

  • Organic Synthesis: It is used in the synthesis of more complex organic molecules.
  • Dyes and Pigments: The compound is utilized in producing dyes due to its chromophoric properties.
  • Pharmaceuticals: It can be involved in synthesizing pharmaceutical agents and agrochemicals .

Research on interaction studies involving N-Butyl-4-ethoxyaniline focuses on its potential effects on biological systems. The compound's interactions with various enzymes and receptors can provide insights into its pharmacological properties. For instance, studies have indicated that similar compounds may act as enzyme inhibitors or modulators of signaling pathways, which could inform further research into therapeutic applications .

Several compounds share structural similarities with N-Butyl-4-ethoxyaniline, including:

Compound NameStructure FeaturesUnique Aspects
4-EthoxyanilineEthoxy group at para positionBase structure for many derivatives
N-butyl-anilineButyl group attached directly to anilineSimpler structure without ethoxy group
N-(4-Ethoxyphenyl)-3-hydroxybutanamideHydroxybutanamide derivativeExhibits analgesic properties
4-EthoxybenzaldehydeAldehyde functional groupUsed in synthesis of other derivatives

N-Butyl-4-ethoxyaniline's unique combination of a butyl group and ethoxy substituent distinguishes it from these similar compounds, influencing its chemical reactivity and potential biological activity .

N-Butyl-4-ethoxyaniline exhibits characteristic thermodynamic stability patterns typical of alkyl-substituted aromatic amines. The compound demonstrates enhanced stability compared to its parent aniline structure due to the electron-donating effects of both the ethoxy and butyl substituents [1] [2].

Thermodynamic analysis reveals that alkyl chain branching increases the stability of aniline derivatives, with the butyl substituent providing significant stabilization energy. The standard enthalpy of formation for similar ethoxyaniline derivatives ranges from -20.6 to -23.5 kcal/mol, indicating favorable thermodynamic properties [1] [3].

Table 1: Thermodynamic Properties of N-Butyl-4-ethoxyaniline and Related Compounds

PropertyValueUnitsReference
Melting Point2-5°C [4] [5]
Boiling Point250-254°C [4] [5]
Thermal Decomposition206-402°C [6]
Density1.065g/mL [4] [5]
Vapor Pressure0.02mmHg at 25°C [7]

The phase behavior of N-Butyl-4-ethoxyaniline shows typical liquid-crystalline properties common to alkyl-substituted aromatic amines. The compound exists as a liquid at room temperature, with crystallization behavior influenced by the asymmetric nature of the butyl and ethoxy substituents [6].

Crystal structure analysis of similar compounds reveals that the molecular configuration is stabilized by intramolecular hydrogen bonding between the amino group and the ethoxy oxygen. The intermolecular interactions in the crystalline state are dominated by weak van der Waals forces and hydrogen bonding networks [8] [9].

Solubility Parameters in Organic Matrices

The solubility behavior of N-Butyl-4-ethoxyaniline in organic matrices can be predicted using Hansen solubility parameters. Based on structural similarities to related compounds, the estimated Hansen parameters are:

Table 2: Estimated Hansen Solubility Parameters for N-Butyl-4-ethoxyaniline

ParameterValueUnitsDescription
δd (Dispersive)18.0MPa½van der Waals interactions
δp (Polar)4.5MPa½Dipole-dipole interactions
δh (Hydrogen bonding)8.2MPa½Hydrogen bonding capacity
δtotal19.8MPa½Overall solubility parameter

The compound demonstrates good solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. This solubility profile is consistent with the presence of both hydrophobic (butyl chain) and hydrophilic (amino and ethoxy groups) functionalities [10] [11].

Solubility studies indicate that N-Butyl-4-ethoxyaniline is practically insoluble in water (5-10 mg/mL) but shows enhanced solubility in organic matrices with similar polarity characteristics. The compound exhibits particularly good compatibility with aromatic solvents and moderately polar systems [7] [12].

Partition Coefficients and Lipophilicity

The lipophilicity of N-Butyl-4-ethoxyaniline is characterized by its octanol-water partition coefficient (log P). Based on structural analysis and comparison with related compounds, the estimated log P value is 3.2-3.5 [13] [14].

Table 3: Partition Coefficients and Lipophilicity Data

PropertyValuepHTemperature (°C)Reference
log P (octanol/water)3.2-3.57.025 [13] [14]
log D (pH 7.0)3.17.025 [13]
log D (pH 8.0)3.38.025 [13]
log D (pH 9.0)3.49.025 [13]

The compound exhibits pH-dependent distribution behavior due to the ionizable amino group. At physiological pH (7.4), the compound exists predominantly in its neutral form, resulting in high lipophilicity. The pKa value for the amino group is estimated to be around 4.5-5.0, similar to other alkyl-substituted anilines [13] [15].

The high lipophilicity of N-Butyl-4-ethoxyaniline is attributed to the combined effects of the butyl chain extension and the ethoxy substitution, both of which increase the hydrophobic character of the molecule. This property profile suggests potential for bioaccumulation and membrane permeability [16] [17].

Surface Activity and Interfacial Properties

N-Butyl-4-ethoxyaniline demonstrates moderate surface activity due to its amphiphilic character. The compound contains both hydrophobic (butyl chain and aromatic ring) and hydrophilic (amino and ethoxy groups) regions, conferring surfactant-like properties [18] [12].

Table 4: Surface Activity and Interfacial Properties

PropertyValueUnitsConditionsReference
Surface Tension42-45mN/m25°C, saturated solution [18] [12]
Critical Micelle Concentration0.08-0.12mM25°C, aqueous [18]
Interfacial Tension (octanol/water)8-12mN/m25°C [18]
Molecular Area65-70ŲAir-water interface [18]

The surface activity of N-Butyl-4-ethoxyaniline is influenced by molecular orientation at interfaces. The compound tends to adopt configurations where the hydrophobic butyl chain extends into the air phase while the amino and ethoxy groups interact with the aqueous phase. This arrangement results in significant surface tension reduction compared to pure water [18].

Interfacial studies reveal that the compound forms stable monolayers at air-water interfaces with characteristic surface pressure isotherms. The limiting surface excess concentration (Γmax) is estimated to be 2.5-3.0 × 10⁻⁶ mol/m², indicating effective surface coverage [18] [12].

The viscosity of N-Butyl-4-ethoxyaniline solutions shows typical behavior for substituted anilines, with values ranging from 2.5-3.2 cP at 25°C. The compound exhibits Newtonian flow characteristics over a wide range of shear rates [19] [20].

Research Findings Summary:

Comprehensive physicochemical profiling reveals that N-Butyl-4-ethoxyaniline exhibits:

  • Thermodynamic Stability: Enhanced stability due to substituent effects, with decomposition temperatures above 200°C
  • Solubility Characteristics: Good compatibility with polar organic matrices, limited water solubility
  • Lipophilicity: High octanol-water partition coefficient (log P 3.2-3.5) indicating significant lipophilic character
  • Surface Activity: Moderate surfactant properties with critical micelle concentration around 0.1 mM

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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